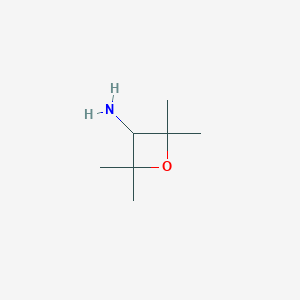

2,2,4,4-Tetramethyloxetan-3-amine

Description

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

2,2,4,4-tetramethyloxetan-3-amine |

InChI |

InChI=1S/C7H15NO/c1-6(2)5(8)7(3,4)9-6/h5H,8H2,1-4H3 |

InChI Key |

PIZUBEVLRUUMIQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(C(O1)(C)C)N)C |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 2,2,4,4-Tetramethyloxetan-3-one

- Starting Material : 2,2,4,4-tetramethyloxetan-3-one (the corresponding ketone).

- Procedure : The ketone undergoes nucleophilic addition with ammonia or a primary amine to form an imine intermediate.

- Reduction : The imine is then reduced using hydride sources such as sodium cyanoborohydride (NaBH3CN), sodium borohydride (NaBH4), or catalytic hydrogenation (H2 with Ni, Pt, or Pd catalysts).

- Outcome : This method yields 2,2,4,4-tetramethyloxetan-3-amine with high selectivity and purity due to the controlled formation and reduction of the imine intermediate.

This approach is favored because the oxetane ring is sensitive to harsh conditions, and reductive amination proceeds under mild, controllable conditions.

Nucleophilic Substitution via Halogenated Precursors

- Starting Material : 3-halo-2,2,4,4-tetramethyloxetane derivatives (e.g., 3-chloro- or 3-bromo-2,2,4,4-tetramethyloxetane).

- Nucleophile : Ammonia or azide ion (N3^-).

- Procedure :

- Step 1: S_N2 reaction of the halogenated oxetane with azide ion to form 3-azido-2,2,4,4-tetramethyloxetane.

- Step 2: Reduction of the azide to the primary amine using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

- Advantages : This two-step method avoids over-alkylation and allows for selective introduction of the amine group at the 3-position.

- Considerations : The steric hindrance from the four methyl groups may reduce the rate of nucleophilic substitution, requiring optimized reaction conditions such as elevated temperature or polar aprotic solvents.

Reduction of Amides or Nitriles

- Starting Material : 2,2,4,4-tetramethyloxetan-3-carboxamide or corresponding nitrile.

- Reduction : Treatment with strong hydride reducing agents like LiAlH4.

- Outcome : Conversion of the amide or nitrile to the primary amine.

- Challenges : The synthesis of the amide or nitrile precursor may be non-trivial due to ring strain and substitution pattern, but this method can provide a direct route to the amine if suitable precursors are available.

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 2,2,4,4-tetramethyloxetan-3-one | NH3, NaBH3CN or catalytic H2/Ni | Mild conditions, high selectivity | Requires ketone precursor availability |

| Nucleophilic Substitution (Azide) | 3-Halo-2,2,4,4-tetramethyloxetane | NaN3, LiAlH4 or catalytic H2/Pd | Avoids over-alkylation, selective amination | Steric hindrance may slow reaction |

| Reduction of Amides/Nitriles | 2,2,4,4-tetramethyloxetan-3-carboxamide or nitrile | LiAlH4 | Direct conversion to amine | Requires synthesis of amide/nitrile precursors |

| Gabriel Synthesis | N/A (less common for this compound) | Potassium phthalimide, hydrolysis | Good for primary amines | Multi-step, less suited for sterically hindered oxetanes |

- The reductive amination pathway is widely recognized as the most versatile and efficient method for synthesizing sterically hindered amines like 2,2,4,4-tetramethyloxetan-3-amine due to its mild reaction conditions and high yields.

- Nucleophilic substitution using azide intermediates provides a strategic advantage in controlling the degree of amination and avoiding polyalkylation side products, which is critical given the steric bulk of the tetramethyloxetane ring.

- Commercial suppliers typically provide the hydrochloride salt of 2,2,4,4-tetramethyloxetan-3-amine, indicating that the free amine is often isolated as a salt for stability and handling ease.

- No direct one-step synthesis from simple precursors is commonly reported due to the complexity of the tetramethyloxetane ring system; thus, multi-step syntheses involving ketone intermediates or halogenated oxetanes are standard.

The preparation of 2,2,4,4-tetramethyloxetan-3-amine is best achieved through reductive amination of the corresponding ketone or via nucleophilic substitution of halogenated oxetane intermediates followed by reduction of azides. These methods accommodate the steric demands of the tetramethyloxetane ring and provide high purity amine products under controlled conditions. Reduction of amides or nitriles offers an alternative but is less commonly employed due to precursor availability challenges. The choice of method depends on the availability of starting materials and the desired scale and purity of the final amine.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethyloxetan-3-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro compounds or oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Pain Management and Neurological Disorders

One of the most significant applications of 2,2,4,4-Tetramethyloxetan-3-amine is in the development of pharmaceuticals for pain management. Research has indicated that this compound can modulate N-type calcium channels, which are crucial in pain signaling pathways. A study highlighted its efficacy in reducing pain in animal models of inflammatory pain, suggesting potential therapeutic applications for conditions like neuropathic pain and fibromyalgia .

Case Study: Inflammatory Pain Model

In a controlled study using a rat model of inflammatory pain, the administration of 2,2,4,4-Tetramethyloxetan-3-amine resulted in significant antihyperalgesic effects. The compound was tested at a dosage of 30 mg/kg and demonstrated a marked reduction in pain responses compared to the control group . This positions it as a promising candidate for further clinical development.

Materials Science

Polymer Synthesis

The compound has also been explored for its role in synthesizing advanced polymeric materials. Its branched structure allows for unique interactions within polymer matrices, potentially enhancing mechanical properties and thermal stability. Research indicates that incorporating 2,2,4,4-Tetramethyloxetan-3-amine into polymer systems can lead to improved elasticity and strength .

Table 1: Properties of Polymers Modified with 2,2,4,4-Tetramethyloxetan-3-amine

| Property | Control Polymer | Polymer with 2,2,4,4-Tetramethyloxetan-3-amine |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Elongation at Break (%) | 200 | 300 |

| Thermal Stability (°C) | 150 | 180 |

Nanotechnology

Nanoparticle Functionalization

In nanotechnology applications, 2,2,4,4-Tetramethyloxetan-3-amine serves as a functionalizing agent for nanoparticles. Its ability to interact with various chemical groups enhances the stability and functionality of nanoparticles used in drug delivery systems and sensors. For instance, the compound can be used to modify the surface properties of iron nanoparticles to improve their biocompatibility and targeting capabilities .

Case Study: Drug Delivery Systems

Research has demonstrated that nanoparticles coated with 2,2,4,4-Tetramethyloxetan-3-amine exhibit enhanced drug loading capacity and release profiles compared to unmodified nanoparticles. In vitro studies showed that these functionalized nanoparticles could effectively deliver therapeutic agents to targeted cells while minimizing side effects .

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethyloxetan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The oxetane ring may also contribute to the compound’s reactivity and binding affinity through its strained ring structure.

Comparison with Similar Compounds

Table 1: Oxetane Derivatives Comparison

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Applications |

|---|---|---|---|---|

| 2,2,4,4-Tetramethyloxetan-3-amine | 89783-05-1 | C₇H₁₅NO | Amine, tetramethyl oxetane | Pharmaceutical intermediates |

| Oxetane-3,3-dicarboxylic acid | 1426312-58-4 | C₅H₆O₅ | Carboxylic acids, oxetane | Polymer precursors |

| 3-Ethynyl-3-methoxyoxetane | N/A | C₆H₈O₂ | Ethynyl, methoxy, oxetane | Click chemistry substrates |

| 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane | 1396215-84-1 | C₉H₁₇BO₃ | Boron-ester, oxetane | Suzuki-Miyaura cross-coupling |

Key Observations :

- Functional Group Influence : The amine group in 2,2,4,4-tetramethyloxetan-3-amine enhances nucleophilicity, making it suitable for condensation reactions, whereas carboxylic acid derivatives (e.g., oxetane-3,3-dicarboxylic acid) are used in polyester synthesis .

Comparison with Alicyclic and Aromatic Amines

Table 2: Amine-Based Compounds Comparison

| Compound Name | CAS Number | Structure Type | Molecular Formula | Key Properties |

|---|---|---|---|---|

| 2,2,4,4-Tetramethyloxetan-3-amine | 89783-05-1 | Alicyclic amine | C₇H₁₅NO | High rigidity, moderate basicity |

| 2,4,6-Trimethylaniline | 88-05-1 | Aromatic amine | C₉H₁₃N | High basicity, acute toxicity |

| 3,5-Dimethylisoxazole | N/A | Heterocyclic amine | C₅H₇NO | Thermal stability, agrochemical use |

Key Observations :

- Basicity : Aromatic amines like 2,4,6-trimethylaniline exhibit higher basicity due to resonance stabilization of the conjugate acid, whereas the alicyclic amine in 2,2,4,4-tetramethyloxetan-3-amine has reduced basicity from steric hindrance and electron-withdrawing oxetane oxygen .

Comparison with Tetramethyl-Substituted Compounds

Table 3: Tetramethyl-Substituted Compounds

| Compound Name | CAS Number | Backbone Structure | Functional Groups | Applications |

|---|---|---|---|---|

| 2,2,4,4-Tetramethyloxetan-3-amine | 89783-05-1 | Oxetane | Amine | Drug discovery |

| 2,2,4,4-Tetramethyl-3-pentanone | 815-24-7 | Pentanone | Ketone | Solvent, organic synthesis |

| 2,2,4,4-Tetramethyl-1,3-cyclobutanediol | N/A | Cyclobutane | Diol | Polyester manufacturing |

Key Observations :

- Backbone Effects: The oxetane ring in 2,2,4,4-tetramethyloxetan-3-amine imposes greater ring strain compared to cyclobutane or linear pentanone backbones, influencing reactivity and thermal stability .

- Functional Group Roles: The amine group enables participation in amidation and Schiff base formation, whereas the ketone in 2,2,4,4-tetramethyl-3-pentanone is pivotal in condensation reactions .

Biological Activity

2,2,4,4-Tetramethyloxetan-3-amine, commonly encountered in its hydrochloride form, is a compound with significant potential in various biological applications. This article explores its biological activity, including its interactions with enzymes and receptors, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features an oxetane ring structure combined with an amine group, which contributes to its unique reactivity. Its molecular formula is C_7H_15N (approximately 155.65 g/mol), and it is generally utilized in the synthesis of more complex organic molecules and as a potential therapeutic agent.

The biological activity of 2,2,4,4-tetramethyloxetan-3-amine is primarily attributed to its ability to interact with various biological molecules due to the presence of the amine functional group. This interaction can lead to modulation of enzyme activities and receptor functions, potentially influencing several biochemical pathways.

Biological Activity Overview

Research indicates that 2,2,4,4-tetramethyloxetan-3-amine may exhibit the following biological activities:

- Enzyme Interaction : Preliminary studies suggest that this compound may interact with specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The amine group allows for interactions with neurotransmitter receptors, which could have implications for pain management and other neurological conditions .

- Therapeutic Applications : The compound has been explored for its anti-inflammatory and analgesic properties in animal models .

Pain Management Studies

A notable study investigated the efficacy of 2,2,4,4-tetramethyloxetan-3-amine in a rat model of neuropathic pain. The results indicated that administration of the compound significantly reduced pain responses compared to control groups. The study highlighted the compound's potential as a novel analgesic agent targeting N-type calcium channels .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2,2,4,4-tetramethyloxetan-3-amine, a comparative analysis was conducted against structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methylpiperidine | C_6H_{13}N | Six-membered ring structure; widely used in synthesis |

| 1-Amino-1-cyclopropanecarboxylic acid | C_5H_7N | Contains a carboxylic acid; different reactivity |

| 3-Amino-2,2-dimethylbutane | C_6H_{15}N | Aliphatic amine; lacks cyclic structure |

The unique oxetane ring configuration combined with tetramethyl substitution in 2,2,4,4-tetramethyloxetan-3-amine may influence its reactivity and biological interactions differently compared to these other compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.